molecular formula C31H24O10 B1254224 7-Methoxyneochamaejasmine A CAS No. 402828-38-0

7-Methoxyneochamaejasmine A

Cat. No.: B1254224
CAS No.: 402828-38-0
M. Wt: 556.5 g/mol
InChI Key: FXONQUVLAQIZDG-GERHYJQASA-N
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Description

7-Methoxyneochamaejasmine A is a naturally occurring biflavonoid compound found in the roots of Stellera chamaejasme L. This compound has garnered significant interest due to its potential biological activities, including antibacterial, nematicidal, and allelopathic properties .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Methoxyneochamaejasmine A involves several steps, including the use of various reagents and catalysts. The detailed synthetic route typically includes the following steps:

Industrial Production Methods: roots, followed by purification processes such as high-performance liquid chromatography (HPLC) to isolate the compound .

Chemical Reactions Analysis

Types of Reactions: 7-Methoxyneochamaejasmine A undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Mechanism of Action

The mechanism of action of 7-Methoxyneochamaejasmine A involves its interaction with various molecular targets and pathways:

Biological Activity

7-Methoxyneochamaejasmine A is a bioactive compound derived from the plant Stellera chamaejasme L. This compound has garnered interest due to its potential pharmacological properties, particularly in the context of its biological activity. This article reviews the current understanding of this compound, focusing on its biological effects, mechanisms of action, and relevant case studies.

  • Chemical Formula : C30_{30}H34_{34}O5_{5}
  • Molecular Weight : 556.52 g/mol
  • CAS Number : 402828-38-0

Antimicrobial Properties

Research indicates that this compound exhibits significant antimicrobial activity. In vitro studies have demonstrated its effectiveness against various bacterial strains, including Staphylococcus aureus, Escherichia coli, and Klebsiella pneumoniae. The compound's mechanism appears to involve the inhibition of protein kinase C (PKC), which is crucial for bacterial growth and survival .

Bacterial StrainMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli32 µg/mL
Klebsiella pneumoniae32 µg/mL

Allelopathic Effects

This compound is also noted for its allelopathic properties, contributing to the competitive advantage of S. chamaejasme in natural ecosystems. Studies have shown that this compound can inhibit the growth of neighboring plant species, thereby affecting biodiversity and ecosystem dynamics . The allelopathic effects are attributed to its ability to alter soil microbial communities, which can lead to changes in nutrient availability and soil health.

The biological activity of this compound can be attributed to several mechanisms:

  • Inhibition of Protein Kinase C : This enzyme plays a critical role in various cellular processes, including cell growth and differentiation. By inhibiting PKC, this compound disrupts these processes in target organisms .
  • Alteration of Soil Microbial Communities : The compound influences the composition and diversity of microbial populations in the rhizosphere, which can impact nutrient cycling and plant health .
  • Antioxidant Activity : Preliminary studies suggest that this compound may possess antioxidant properties, potentially protecting cells from oxidative stress .

Study on Allelochemicals

In a study examining the impact of allelochemicals on soil microbial communities, it was found that higher concentrations of this compound were associated with shifts in microbial diversity. Specifically, it was positively correlated with Ascomycota and negatively correlated with Basidiomycota populations . This indicates that the compound not only affects plant growth but also plays a significant role in shaping soil ecology.

Antimicrobial Screening

A recent screening assessed the antimicrobial efficacy of various compounds, including this compound. The results highlighted its strong inhibitory effects against pathogenic bacteria at concentrations comparable to established antibiotics . This positions it as a potential candidate for further development in antimicrobial therapies.

Properties

IUPAC Name

(2S,3S)-5,7-dihydroxy-3-[(2S,3S)-5-hydroxy-2-(4-hydroxyphenyl)-7-methoxy-4-oxo-2,3-dihydrochromen-3-yl]-2-(4-hydroxyphenyl)-2,3-dihydrochromen-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C31H24O10/c1-39-19-12-21(36)25-23(13-19)41-31(15-4-8-17(33)9-5-15)27(29(25)38)26-28(37)24-20(35)10-18(34)11-22(24)40-30(26)14-2-6-16(32)7-3-14/h2-13,26-27,30-36H,1H3/t26-,27-,30-,31-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FXONQUVLAQIZDG-GERHYJQASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC(=C2C(=C1)OC(C(C2=O)C3C(OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC1=CC(=C2C(=C1)O[C@@H]([C@@H](C2=O)[C@H]3[C@H](OC4=CC(=CC(=C4C3=O)O)O)C5=CC=C(C=C5)O)C6=CC=C(C=C6)O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C31H24O10
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

556.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem
Customer
Q & A

Q1: What is the significance of studying allelochemicals in Stellera chamaejasme L.?

A1: Stellera chamaejasme L. is known for its invasive nature, and understanding the allelochemicals it produces can provide insights into its ecological impact. [, ] These compounds might play a role in inhibiting the growth of other plant species in its vicinity, giving Stellera chamaejasme L. a competitive advantage. [, ] This knowledge can be valuable for developing strategies to control its spread and manage its impact on native plant communities.

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